4-Dimethylphosphoryl-2-nitroaniline
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Overview
Description
4-Dimethylphosphoryl-2-nitroaniline is an organic compound with the molecular formula C8H11N2O3P and a molecular weight of 214.16 g/mol . It is characterized by the presence of a dimethylphosphoryl group and a nitro group attached to an aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Dimethylphosphoryl-2-nitroaniline typically involves the reaction of 4-nitroaniline with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
4-Dimethylphosphoryl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Dimethylphosphoryl-2-nitroaniline is utilized in several scientific research fields:
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Dimethylphosphoryl-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the dimethylphosphoryl group can participate in phosphorylation reactions, affecting protein function and signaling pathways.
Comparison with Similar Compounds
4-Dimethylphosphoryl-2-nitroaniline can be compared with other similar compounds, such as:
4-Nitroaniline: Lacks the dimethylphosphoryl group and has different reactivity and applications.
4-Dimethylphosphoryl-2-aminophenol: Similar structure but with an amino group instead of a nitro group, leading to different chemical properties and uses.
4-Dimethylphosphoryl-2-nitrophenol: Contains a phenol group instead of an aniline group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the dimethylphosphoryl and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-dimethylphosphoryl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHHDSTRVJNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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